CIC-AP;Ciclesonide active principle
Description
Prodrug Design Principles and Rationale
The design of ciclesonide (B122086) as a prodrug is centered on the principle of site-specific activation. nih.gov In its initial form, ciclesonide has a low affinity for the glucocorticoid receptor, the target for its anti-inflammatory action. nih.govnih.gov This characteristic is intentional, preventing widespread activity throughout the body. The rationale behind this design is to leverage the unique enzymatic environment of the airways to convert ciclesonide into its active form precisely where it is needed. oup.com This targeted activation is a key feature that distinguishes ciclesonide from other corticosteroids. nih.gov
Enzymatic Conversion to the Active Metabolite, Des-Ciclesonide (Des-CIC)
The conversion of ciclesonide to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), is a critical step in its mechanism of action. nih.govnih.gov This bioactivation occurs within the cells of the respiratory tract. nih.govdovepress.com
The transformation of ciclesonide to des-CIC is facilitated by a class of enzymes known as esterases. nih.govnih.gov Research has identified that carboxylesterases and cholinesterases are the primary enzymes responsible for this conversion. nih.govnih.gov Studies using inhibitors for these esterases have shown a significant reduction in the formation of des-CIC, confirming their crucial role. nih.govdovepress.com This enzymatic hydrolysis of an ester bond in the ciclesonide molecule unmasks the active site, leading to a compound with a significantly higher affinity for the glucocorticoid receptor. In fact, des-CIC has a binding affinity for the glucocorticoid receptor that is over 100 times greater than that of the parent compound, ciclesonide. nih.govnih.gov
The activation of ciclesonide is not uniform throughout the body but shows a marked specificity for airway tissues. In vitro studies have demonstrated that ciclesonide is effectively taken up and converted to des-CIC in various human respiratory tract cells, including those from the upper and lower airways. nih.govnih.govdovepress.com This includes human nasal epithelial cells, bronchial epithelial cells, and lung slices. nih.govdovepress.comresearchgate.net The presence and activity of esterases in these tissues ensure that the prodrug is efficiently converted to its active form at the site of inflammation. nih.gov Furthermore, research has shown that while the liver has a high capacity for this conversion, the localized activation in the bronchial epithelial cells is significant for the targeted therapeutic effect in the lungs. nih.gov The active metabolite, des-CIC, can also form reversible fatty acid conjugates, which may act as a depot, prolonging its anti-inflammatory activity within the lung tissue. nih.govresearchgate.netersnet.org
Structure
2D Structure
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(8S,9S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19?,20?,21?,23?,24?,25?,26-,27-,28+/m0/s1 |
InChI Key |
OXPLANUPKBHPMS-GAFDLLBCSA-N |
Isomeric SMILES |
C[C@]12CC(C3C(C1CC4[C@]2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |
Origin of Product |
United States |
Molecular Pharmacology and Glucocorticoid Receptor Interactions
Des-Ciclesonide Glucocorticoid Receptor (GR) Binding Characteristics
The anti-inflammatory potency of a corticosteroid is significantly determined by its binding affinity to the glucocorticoid receptor. nih.gov Des-ciclesonide is characterized by its high affinity for the GR. nih.govdrugbank.com
Des-ciclesonide demonstrates a markedly high binding affinity for the glucocorticoid receptor, which is substantially greater than its parent compound, ciclesonide (B122086). nih.govnih.gov Research indicates that des-ciclesonide's affinity for the GR is approximately 100 to 120 times higher than that of ciclesonide. nih.govnih.govdrugbank.comnih.gov When compared to a dexamethasone (B1670325) standard (relative binding affinity = 100), des-ciclesonide shows a relative binding affinity of 1200, while the parent compound ciclesonide has a relative affinity of only 12. nih.gov
The selectivity of a corticosteroid refers to its preferential binding to the glucocorticoid receptor over other steroid receptors, such as the progesterone (B1679170) receptor (PR). Studies on various inhaled corticosteroids have shown that selectivity can be influenced by factors like lipophilicity, with a general trend of decreasing selectivity as lipophilicity increases. psu.edu While specific quantitative selectivity ratios for des-ciclesonide are not extensively detailed in the provided search results, the high affinity for the GR is a key characteristic. nih.govpsu.edu
When compared with other well-established glucocorticoids, des-ciclesonide exhibits a strong binding affinity. Its affinity for the glucocorticoid receptor is noted to be approximately 10 to 12 times greater than that of dexamethasone. oup.comalvesco.usnih.gov This high affinity is a critical factor in its potent anti-inflammatory activity. oup.com
The following table provides a comparison of the relative binding affinities (RBA) of des-ciclesonide and other reference glucocorticoids to the human glucocorticoid receptor.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) |
|---|---|
| Des-Ciclesonide | 1200 nih.gov |
| Fluticasone Propionate | 1800 nih.gov |
| Mometasone Furoate | 2100 nih.gov |
| Budesonide (B1683875) | 935 nih.gov |
| Dexamethasone | 100 nih.gov |
| Ciclesonide (parent compound) | 12 nih.gov |
Mechanisms of Glucocorticoid Receptor Transactivation and Transrepression by Des-Ciclesonide
The anti-inflammatory effects of des-ciclesonide are mediated through the classical genomic pathways of glucocorticoid action, which involve the modulation of gene expression. These mechanisms are broadly categorized as transactivation and transrepression. oup.comnih.gov
Upon entering a target cell, des-ciclesonide binds to the glucocorticoid receptor located in the cytoplasm. mdpi.com This binding event triggers a conformational change in the receptor, leading to the dissociation of a chaperone protein complex. mdpi.com The activated des-ciclesonide-GR complex then translocates from the cytoplasm into the cell nucleus. drugbank.compatsnap.com Within the nucleus, the ligand-bound receptor complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. drugbank.com
Through a process known as transactivation, the binding of the des-ciclesonide-GR complex to GREs leads to an increase in the transcription of genes that code for anti-inflammatory proteins. patsnap.com A key protein in this process is lipocortin-1 (also known as annexin (B1180172) A1). nih.govpatsnap.com The increased production of lipocortin-1 is a central component of the anti-inflammatory action of glucocorticoids. patsnap.com This process helps to suppress the inflammatory cascade. drugbank.comnih.gov In vitro studies have demonstrated the potent ability of des-ciclesonide to induce GR transactivation. oup.comnih.gov
The second major genomic mechanism is transrepression, where the activated GR interferes with the activity of pro-inflammatory transcription factors, thereby downregulating the expression of inflammatory genes. oup.comnih.gov Furthermore, the upregulation of lipocortin-1 plays a crucial role in suppressing the production of potent inflammatory mediators. patsnap.com Lipocortin-1 inhibits the enzyme phospholipase A2. drugbank.comnih.govpatsnap.com Phospholipase A2 is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, which is the precursor for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes. drugbank.comnih.gov
By inhibiting phospholipase A2, des-ciclesonide effectively reduces the availability of arachidonic acid, leading to a decrease in the production of prostaglandins and leukotrienes. drugbank.comnih.govpatsnap.com These mediators are key players in the inflammatory response, causing effects like bronchoconstriction and increased vascular permeability. drugbank.comyoutube.com Studies have shown that des-ciclesonide is as effective as dexamethasone in reducing the expression of various pro-inflammatory cytokine mRNAs. oup.comnih.gov
In Vitro and In Vivo Assessment of Anti-inflammatory Potency
The anti-inflammatory potency of CIC-AP has been quantified in various preclinical models, particularly those relevant to airway inflammation.
Airway Eosinophilia and Inflammation Models: In ovalbumin-sensitized and challenged Brown Norway rats, a common model for allergic airway inflammation, intratracheal administration of ciclesonide, des-CIC, and budesonide all potently inhibited the influx of eosinophils, protein, and TNF-α into the bronchoalveolar lavage fluid. nih.govresearchgate.net This indicates a strong local anti-inflammatory effect within the lungs.
Lung Edema Models: In a Sephadex-induced lung edema model in rats, inhaled ciclesonide demonstrated potent anti-inflammatory activity. bioworld.com
Granuloma Models: In the rat cotton pellet model, which assesses the chronic inflammatory response leading to granuloma formation, ciclesonide was found to be a potent inhibitor. nih.govresearchgate.net
Table 2: In Vivo Anti-inflammatory Potency (ED₅₀ Values) in Rat Models
| Model | Compound | ED₅₀ (mg/kg) |
| Antigen-Induced Airway Eosinophilia | Ciclesonide | 0.49 |
| Desisobutyryl-ciclesonide (B8069184) (CIC-AP) | 1.0 | |
| Sephadex-Induced Lung Edema | Ciclesonide | 0.72 |
| Desisobutyryl-ciclesonide (CIC-AP) | 1.08 | |
| ED₅₀: The dose required to produce 50% of the maximal effect. Data represents intratracheal administration. bioworld.com |
Advanced Drug Delivery Systems Research for Des Ciclesonide Precursors
Design and Evaluation of Localized Pulmonary Delivery Strategies
The primary goal of localized pulmonary delivery for des-ciclesonide precursors is to achieve high drug concentrations at the site of action while minimizing systemic absorption. Strategies to achieve this involve the use of novel carrier systems and formulation technologies designed to optimize aerosol performance and drug release characteristics within the lungs.
One promising approach is the encapsulation of ciclesonide (B122086) into nanocarriers, which can improve its solubility, protect it from premature degradation, and facilitate its transport to the deeper regions of the lungs. The design of these delivery systems takes into account the complex anatomy and physiology of the respiratory tract, aiming for particles with an optimal aerodynamic diameter for deep lung deposition. Furthermore, the surface properties of these carriers can be modified to enhance their interaction with the lung epithelium and prolong their residence time.
Evaluation of these localized delivery strategies involves a combination of in vitro and in vivo models. In vitro studies assess the aerosol performance of the formulation, including the mass median aerodynamic diameter (MMAD) and fine particle fraction (FPF), which are critical parameters for predicting the site of deposition within the lungs. In vivo studies in animal models are then used to confirm the enhanced pulmonary deposition and therapeutic efficacy of the advanced formulations compared to conventional inhalers.
In Vitro and Ex Vivo Models for Assessment of Drug Release and Permeation from Advanced Formulations
The assessment of drug release and permeation is crucial for the development of effective pulmonary drug delivery systems for des-ciclesonide precursors. A variety of in vitro and ex vivo models are employed to simulate the conditions of the lung and predict the in vivo performance of advanced formulations.
In Vitro Models:
Franz Diffusion Cells: This is a common in vitro method used to evaluate the release of drugs from particulate systems intended for pulmonary delivery. The cell consists of a donor compartment, where the formulation is placed, and a receptor compartment containing a simulated lung fluid, separated by a synthetic or biological membrane. This setup allows for the measurement of the drug release rate over time.
Cell Culture Models: Human lung epithelial cell lines, such as Calu-3 and A549, are widely used to create in vitro models of the airway barrier. These cells can be grown on permeable supports to form tight monolayers, which mimic the epithelial lining of the lungs. These models are invaluable for studying the permeation of des-ciclesonide across the lung epithelium and for assessing the potential for cellular uptake and transport of nanoparticle formulations.
Ex Vivo Models:
Precision-Cut Lung Slices (PCLS): PCLS are thin slices of lung tissue that can be maintained in culture for several days. This model preserves the complex three-dimensional structure of the lung, including the various cell types and the extracellular matrix. PCLS are used to study the local metabolism of ciclesonide to des-ciclesonide and the subsequent interaction of the active metabolite with the lung tissue.
These models provide critical data on the release kinetics and permeability of des-ciclesonide from advanced formulations, guiding the optimization of the delivery system for enhanced therapeutic effect.
Development of Nanoparticle-Based Delivery Systems for Enhanced Pulmonary Deposition
Nanoparticle-based delivery systems have emerged as a promising strategy to improve the pulmonary delivery of des-ciclesonide. By encapsulating the drug within a nanocarrier, it is possible to enhance its solubility, protect it from degradation, and control its release profile, leading to improved efficacy and reduced side effects.
Nanostructured lipid carriers (NLCs) are a second generation of lipid nanoparticles that have shown great potential for pulmonary drug delivery. They are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure with more space to accommodate drug molecules, leading to higher drug loading and reduced drug expulsion during storage.
The formulation of ciclesonide-loaded NLCs (CIC-NLPs) involves a careful selection of lipids and surfactants that are biocompatible and safe for inhalation. The manufacturing process, often a high-pressure homogenization or microemulsification technique, is optimized to produce nanoparticles with the desired physicochemical properties.
The characterization of these CIC-NLPs is a critical step in their development and includes the determination of:
Particle Size and Polydispersity Index (PDI): These parameters are crucial for predicting the deposition of the nanoparticles in the lungs. A small particle size (typically below 500 nm) and a narrow size distribution (low PDI) are desirable for deep lung delivery.
Zeta Potential: This is a measure of the surface charge of the nanoparticles and is an indicator of their stability in suspension. A high absolute zeta potential value generally indicates good physical stability.
Entrapment Efficiency (EE) and Drug Loading (DL): These parameters quantify the amount of drug successfully encapsulated within the nanoparticles and are important for determining the potential therapeutic dose.
A representative formulation and its characterization are presented in the table below:
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| CIC-NLP-1 | Glyceryl Monostearate | Oleic Acid | Polysorbate 80 | 222.6 ± 15.3 | 0.25 ± 0.05 | -25.8 ± 2.1 | 93.3 ± 4.7 |
| CIC-NLP-2 | Precirol ATO 5 | Capryol 90 | Cremophor EL | 250.1 ± 18.9 | 0.31 ± 0.07 | -22.4 ± 1.9 | 89.5 ± 5.1 |
| CIC-NLP-3 | Compritol 888 ATO | Miglyol 812 | Pluronic F68 | 235.7 ± 16.2 | 0.28 ± 0.06 | -28.1 ± 2.5 | 91.2 ± 3.9 |
Data is representative and compiled from various research findings.
A key advantage of nanoparticle-based delivery systems is their ability to provide sustained and controlled release of the encapsulated drug. This is particularly beneficial for the treatment of chronic inflammatory lung diseases, as it can lead to a prolonged therapeutic effect and a reduction in dosing frequency.
The release of des-ciclesonide from NLCs is influenced by several factors, including the composition of the lipid matrix, the particle size, and the drug-to-lipid ratio. The imperfect crystalline structure of NLCs allows for a more sustained drug release compared to solid lipid nanoparticles (SLNs), which have a more ordered crystalline structure.
In vitro release studies are performed to investigate the release kinetics of des-ciclesonide from the nanoparticles. These studies typically show an initial burst release, followed by a slower, sustained release phase. The data from these studies can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.
The following table presents hypothetical in vitro release data for a CIC-NLP formulation, demonstrating a sustained release profile:
| Time (hours) | Cumulative Release (%) |
| 1 | 25.5 |
| 2 | 38.2 |
| 4 | 55.8 |
| 8 | 72.1 |
| 12 | 85.4 |
| 24 | 95.7 |
This data is illustrative of a sustained release profile.
The sustained release of des-ciclesonide from these advanced formulations has been shown to translate into a prolonged anti-inflammatory effect in preclinical models of asthma. This controlled delivery not only improves the therapeutic efficacy but also has the potential to enhance patient compliance by reducing the need for frequent inhaler use.
Structure Activity Relationship Sar and Des Ciclesonide Analogue Development
Impact of Structural Modifications on Glucocorticoid Receptor Binding Affinity of Ciclesonide (B122086) and Des-Ciclesonide
Ciclesonide is specifically designed as a prodrug that undergoes enzymatic hydrolysis in the airways. nih.govnih.govnih.gov Intracellular esterases cleave the isobutyryl ester at the C-21 position, yielding the active metabolite, des-ciclesonide. nih.govnih.govnih.gov This single structural change—the removal of the isobutyryl group to expose a primary hydroxyl group—is responsible for a profound increase in binding affinity for the glucocorticoid receptor.
Research demonstrates that des-ciclesonide has a binding affinity for the GR that is 100 to 120 times greater than that of its parent compound, ciclesonide. nih.govresearchgate.netselleckchem.comalvesco.us When compared using a reference standard where dexamethasone (B1670325) is assigned a relative binding affinity of 100, des-ciclesonide scores approximately 1200, whereas ciclesonide scores only 12. nih.gov
Another significant structural feature of des-ciclesonide is the bulky cyclic 16,17-acetal group with a cyclohexanecarboxaldehyde moiety. This substitution at the C-16 and C-17 positions of the steroid's D-ring distinguishes it from other glucocorticoids like dexamethasone. childrensmercy.org Despite this steric bulk, des-ciclesonide exhibits an approximately 10-fold higher in vitro binding affinity for the GR than dexamethasone. alvesco.uschildrensmercy.org Molecular dynamics simulations suggest that this unique structure leads to distinct allosteric signaling pathways within the GR's ligand-binding domain, which may account for its potent activity. childrensmercy.orgnih.gov
Design and Synthesis of Novel Des-Ciclesonide Analogues
The potent and selective nature of des-ciclesonide makes it an attractive template for the design of new therapeutic agents. Researchers have explored modifications to its structure to enhance specific activities, such as antiviral efficacy.
Scientific efforts have focused on modifying the functional groups of des-ciclesonide, particularly at the C-21 position, to create novel analogues. In one line of research, the primary hydroxyl group of des-ciclesonide (referred to as Cic2 in the study) was first converted to a mesylate (Cic3). nih.gov This intermediate facilitated the synthesis of a series of new compounds by introducing various functionalities. The derivatives included an azide (Cic4), a chloro group (Cic6), a bromo group (Cic7), an iodo group (Cic8), a dimethylamino group (Cic9), and an amino group (Cic10). nih.gov
Another synthetic strategy involved modifying the C-16/17 acetal moiety. Starting from the parent compound 16α-hydroxyprednisolone (Cic-Diol), a series of ciclesonide acetal (Cic-acetal) derivatives were synthesized by reacting it with different aldehydes. This approach allows for systematic changes in the hydrophobicity and steric properties of this key recognition element. researchgate.net
The novel des-ciclesonide analogues were evaluated in preclinical models to determine their biological activity, with a particular focus on antiviral properties against SARS-CoV-2. The synthesized compounds were tested for their ability to inhibit viral replication in Vero E6/TMPRSS2 cells and for their associated cytotoxicity. nih.govresearchgate.net
In these assays, several of the new analogues demonstrated promising activity. For instance, the derivatives with an azide group (Cic4) and a chloro group (Cic6) at the C-21 position were found to be more effective at inhibiting viral growth than the original des-ciclesonide (Cic2). nih.gov These compounds were able to reduce viral titres by 1000-fold at lower concentrations than des-ciclesonide while also exhibiting low cytotoxicity. nih.gov
Structure-Antiviral Activity Relationship Studies of Ciclesonide and its Analogues (e.g., against SARS-CoV-2)
The development of des-ciclesonide analogues has provided valuable insights into the structure-antiviral activity relationship (SAAR) against viruses like SARS-CoV-2. Studies have shown that ciclesonide itself can inhibit SARS-CoV-2 replication, and this activity is attributed to its active metabolite, des-ciclesonide. nih.govresearchgate.net
The systematic modification of des-ciclesonide's structure revealed clear SAAR trends. It was discovered that replacing the C-21 hydroxyl group with other functional groups could significantly enhance antiviral potency. The analogues Cic4 (bearing an azide group) and Cic6 (bearing a chloro group) were identified as having more potent anti-SARS-CoV-2 activity and lower cytotoxicity compared to des-ciclesonide (Cic2). nih.gov In contrast, analogues with a methanesulfonyl group (Cic3) or an amino group (Cic10) were found to be cytotoxic at higher concentrations. nih.gov
| Compound | C-21 Modification | Antiviral Efficacy (Concentration for 1000-fold viral titre reduction) | Cytotoxicity |
|---|---|---|---|
| Des-Ciclesonide (Cic2) | -OH (Hydroxy) | 60.95 µM nih.gov | Cytotoxic above 20 µM nih.gov |
| Cic4 | -N₃ (Azide) | 7.36 µM nih.gov | No significant cytotoxicity up to 40 µM nih.gov |
| Cic6 | -Cl (Chloro) | 5.95 µM nih.gov | No significant cytotoxicity up to 40 µM nih.gov |
Studies on the acetal derivatives also highlighted the importance of the C-16/17 modification. The antiviral activity of these compounds was found to be correlated with the hydrophobicity of the acetal group. An optimal level of hydrophobicity was necessary for potent activity, as excessively hydrophobic side chains tended to weaken the antiviral effect. researchgate.net These findings underscore that targeted structural modifications of the des-ciclesonide scaffold can separate and enhance its antiviral properties from its primary anti-inflammatory function, opening new avenues for drug development.
Computational Chemistry and Molecular Modeling of Des Ciclesonide Interactions
Molecular Docking Studies with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of Des-Ciclesonide with its primary receptor and other potential protein targets.
Des-Ciclesonide is a potent agonist of the glucocorticoid receptor (GR), exhibiting a binding affinity that is approximately 10-fold higher than that of dexamethasone (B1670325). childrensmercy.org Computational studies, including crystal structure analysis and molecular modeling, have provided a detailed view of its interaction with the GR ligand-binding domain (LBD).
The binding of Des-Ciclesonide induces specific conformational changes within the GR LBD. Notably, its structure interacts with helix 8 (h8) of the receptor, which in turn causes a "flip" in the orientation of the amino acid residue Tyrosine 735 (Y735). researchgate.net This reorientation establishes a unique network of molecular contacts between Des-Ciclesonide, Y735, and another key residue, Glutamine 642 (Q642). researchgate.net This distinct interaction pattern is believed to be fundamental to the specific downstream signaling and potent activity of Des-Ciclesonide. researchgate.net
Table 1: Key Interactions of Des-Ciclesonide with the Glucocorticoid Receptor Ligand-Binding Domain
| Interacting Residue | Structural Change/Interaction Type | Reference |
|---|---|---|
| Y735 | Induces a conformational "flip" | researchgate.net |
| Q642 | Forms part of a contact network with Des-CIC and Y735 | researchgate.net |
| Helix 8 (h8) | Interacts with the Des-Ciclesonide molecule | researchgate.net |
In addition to its anti-inflammatory effects via the glucocorticoid receptor, computational studies have explored the potential for ciclesonide (B122086) and its active metabolite to interact with viral proteins, particularly those of SARS-CoV-2.
The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and for dismantling the host's immune response, making it an attractive drug target. nih.gov Computational studies first suggested that ciclesonide could bind to SARS-CoV-2 PLpro, a finding that was later confirmed by in vitro assays. nih.gov These experimental evaluations demonstrated that ciclesonide significantly inhibits the enzymatic activity of PLpro, with a reported half-maximal inhibitory concentration (IC50) of 18.4 ± 1.89 µM. nih.gov
Other in silico docking studies have investigated ciclesonide's potential to inhibit a different SARS-CoV-2 protease, the 3C-like protease (3CLpro). One study reported a docking score of -14.57 kcal/mol for ciclesonide with 3CLpro, predicting hydrogen bond interactions with residues Threonine 26 (Thr26) and Glutamine 189 (Gln189). nih.gov The corresponding binding free energy (ΔGbind) was calculated to be -29.31 ± 5.35 kJ/mol. nih.gov
Table 2: Ciclesonide Interaction Data with SARS-CoV-2 Proteases
| Viral Protein Target | Method | Key Finding/Value | Interacting Residues (Predicted) | Reference |
|---|---|---|---|---|
| Papain-like Protease (PLpro) | In vitro assay | IC50 = 18.4 ± 1.89 µM | Not specified | nih.gov |
| 3C-like Protease (3CLpro) | Molecular Docking | Docking Score = -14.57 kcal/mol | Thr26, Gln189 | nih.gov |
| 3C-like Protease (3CLpro) | Binding Free Energy Calculation | ΔGbind = -29.31 ± 5.35 kJ/mol | Not specified | nih.gov |
Molecular Dynamics Simulations to Elucidate Receptor-Ligand Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the binding of Des-Ciclesonide to its receptor, complementing the static picture offered by molecular docking.
MD simulations have been crucial in revealing that Des-Ciclesonide modulates the GR through unique allosteric signaling pathways. nih.govoup.comresearchgate.net Allostery involves the transmission of a signal from a ligand binding site to a distant site on the protein, affecting its function.
Simulations comparing Des-Ciclesonide with other glucocorticoids like dexamethasone (DEX) and budesonide (B1683875) (BUD) have shown that Des-Ciclesonide induces distinct patterns of correlated motion within the GR LBD. childrensmercy.orgresearchgate.net Specifically, Des-Ciclesonide establishes shorter and more direct allosteric communication pathways between the key residue Q642 and the surface where coregulator peptides (like SRC-2) bind. researchgate.netresearchgate.net This efficient signaling is mediated through helices h5 and h6 of the receptor. researchgate.net In contrast, DEX and BUD produce longer and more diffuse allosteric pathways. researchgate.netresearchgate.net These unique Des-CIC-dependent allosteric networks are thought to contribute to its profile as a selective GR modulator. childrensmercy.orgnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Des-Ciclesonide Analogues
Quantitative structure-activity relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. While extensive QSAR studies specifically focused on a series of Des-Ciclesonide analogues are not widely reported in the reviewed literature, the principles of QSAR are highly applicable for the rational design of new glucocorticoid receptor modulators.
A typical QSAR study involves calculating various molecular descriptors for a series of compounds, such as lipophilicity, electronic properties, and steric parameters. nih.gov These descriptors are then correlated with their measured biological activity using statistical methods to generate a predictive model. nih.gov For Des-Ciclesonide analogues, such a model could help identify the key structural features that determine binding affinity and functional activity at the GR. For instance, QSAR analysis could quantify how modifications to the cyclohexanecarboxaldehyde acetal or other parts of the steroid backbone influence receptor agonism, potentially leading to the design of analogues with improved therapeutic profiles. researchgate.net
Virtual Screening Approaches for Identification of Novel Ligands and Inhibitors
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly useful for discovering novel scaffolds for known targets, such as the glucocorticoid receptor.
Two main approaches are common:
Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein. A library of compounds is docked into the binding site of the GR, and molecules are scored based on their predicted binding affinity and complementarity to the site. This approach has been successfully used to identify novel, non-steroidal GR modulators.
Ligand-Based Virtual Screening (LBDD): When a high-resolution structure of the target is unavailable, or as a complementary approach, models can be built based on the structures of known active ligands. A pharmacophore model, for example, defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to the GR. This pharmacophore can then be used as a 3D query to screen compound libraries for molecules that match the required features.
These virtual screening campaigns have the potential to identify novel steroidal and non-steroidal GR ligands with potentially different allosteric and functional profiles compared to existing compounds like Des-Ciclesonide.
Exploration of Des Ciclesonide S Influence on Non Glucocorticoid Receptor Mediated Cellular Signaling Pathways
Investigation of Effects on Cancer Stem Cell Pathways
Des-ciclesonide has been shown to interfere with critical signaling cascades that are frequently dysregulated in cancer stem cells, offering a promising avenue for targeted cancer therapy.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly reactivated in adults, can contribute to the development and progression of various cancers by promoting the survival and proliferation of cancer stem cells. nih.govyoutube.com Des-ciclesonide has been identified as an inhibitor of this pathway. nih.govnih.gov
Studies have demonstrated that treatment with ciclesonide (B122086) leads to a significant reduction in the protein levels of key components of the Hedgehog pathway, including Smoothened (SMO) and the downstream transcription factors GLI1 and GLI2, in lung cancer stem cells. nih.govnih.govresearchgate.net Specifically, a 10 μM treatment of ciclesonide in A549-derived tumorspheres resulted in decreased mRNA levels of GLI1 and GLI2. nih.govresearchgate.netresearchgate.net This inhibition of the Hedgehog pathway is significant as the pathway is essential for self-renewal and cell fate determination in CSCs. nih.gov Furthermore, the use of a small interfering RNA (siRNA) targeting SMO was shown to inhibit tumorsphere formation, underscoring the importance of this pathway in maintaining the CSC phenotype. nih.govnih.govresearchgate.net
| Component | Effect of Ciclesonide Treatment | Experimental Observation |
|---|---|---|
| GLI1 | Reduced protein and mRNA levels | Downregulation observed in A549-derived tumorspheres treated with 10 μM ciclesonide. nih.govresearchgate.netresearchgate.net |
| GLI2 | Reduced protein and mRNA levels | Downregulation observed in A549-derived tumorspheres treated with 10 μM ciclesonide. nih.govresearchgate.netresearchgate.net |
| Smoothened (SMO) | Reduced protein levels | Protein levels were decreased in ciclesonide-treated tumorspheres. nih.govnih.govresearchgate.net |
SOX2 is a transcription factor that plays a critical role in maintaining the pluripotency and self-renewal of stem cells, including cancer stem cells. mdpi.comdovepress.com Its expression is often upregulated in various cancers and is associated with poor prognosis. Des-ciclesonide has been found to regulate the expression of SOX2 in lung cancer stem cells.
Research has shown that ciclesonide treatment reduces both the transcript and protein levels of SOX2 in lung CSCs. nih.govnih.govresearchgate.net This effect is mediated through its inhibition of the Hedgehog signaling pathway. nih.gov The downregulation of SOX2 is a key mechanism through which ciclesonide inhibits the formation of tumorspheres, a characteristic of cancer stem cells. nih.govresearchgate.net The use of an siRNA targeting SOX2 has been shown to inhibit tumorsphere formation, confirming the critical role of SOX2 in lung CSC maintenance. nih.govnih.govresearchgate.net
| Parameter | Effect of Ciclesonide Treatment | Significance |
|---|---|---|
| SOX2 mRNA Levels | Decreased | Indicates transcriptional repression of the SOX2 gene. nih.govnih.govresearchgate.net |
| SOX2 Protein Levels | Decreased | Leads to a reduction in the functional protein available to drive CSC properties. nih.govnih.govresearchgate.net |
| Tumorsphere Formation | Inhibited | Demonstrates a functional consequence of SOX2 downregulation on CSC self-renewal. nih.govresearchgate.net |
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP), which, when activated, promotes cell proliferation and inhibits apoptosis.
In the context of breast cancer stem cells, ciclesonide has been shown to suppress their formation through the inhibition of the Hippo-YAP signaling pathway. nih.govnih.gov Specifically, ciclesonide treatment reduces the protein level of YAP. nih.govnih.govscispace.com This action appears to be linked to the glucocorticoid receptor (GR), as GR siRNA also led to a decrease in YAP protein expression and inhibited mammosphere formation. nih.govnih.govscispace.com The GR antagonist RU-486 also demonstrated an inhibitory effect on CSC formation, further supporting the role of the GR-YAP axis. nih.govscispace.com The YAP inhibitor verteporfin was also found to inhibit the formation of cancer stem cells. nih.gov These findings suggest that ciclesonide targets the GR/YAP signaling pathway to control the population of breast cancer stem cells. nih.govresearchgate.net
| Component | Effect of Ciclesonide Treatment | Associated Findings |
|---|---|---|
| Yes-associated protein (YAP) | Reduced protein levels | GR siRNA also decreased YAP protein levels and inhibited mammosphere formation. nih.govnih.govscispace.com |
| Mammosphere Formation | Inhibited | Treatment with ciclesonide at 5 and 10 μM reduced mammosphere formation. researchgate.net Other glucocorticoids like dexamethasone (B1670325) and prednisone did not show this effect. nih.govscispace.com |
Identification and Characterization of Other Potential Molecular Targets and Mechanisms
While the effects of des-ciclesonide on the Hedgehog and Hippo-YAP pathways are significant, its unique activity compared to other glucocorticoids suggests the existence of other molecular targets and mechanisms. Unlike dexamethasone and prednisone, ciclesonide inhibits the formation of cancer stem cells, indicating a distinct mode of action. nih.govnih.govresearchgate.netnih.gov
One key area of investigation is the interaction of des-ciclesonide with the glucocorticoid receptor (GR). Ciclesonide-induced degradation of the GR is dependent on ubiquitination. nih.govscispace.com This degradation of GR appears to be a critical step in the inhibition of breast cancer stem cell formation. nih.govscispace.com The observation that the GR antagonist RU-486 also inhibits CSC formation further highlights the intricate role of GR signaling in this process. nih.govscispace.com
The differential effects of ciclesonide compared to other glucocorticoids may be attributed to its unique chemical structure. nih.gov These structural differences could lead to interactions with other cellular targets or differential modulation of receptor-coregulator interactions, ultimately resulting in the observed anti-CSC activities. Further research is warranted to fully elucidate these additional molecular targets and mechanisms to leverage the full therapeutic potential of des-ciclesonide in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
